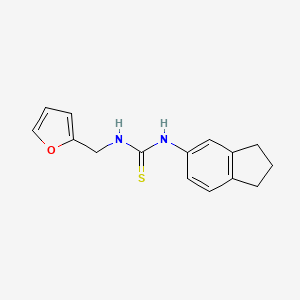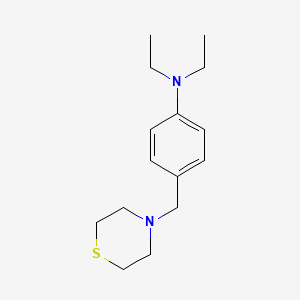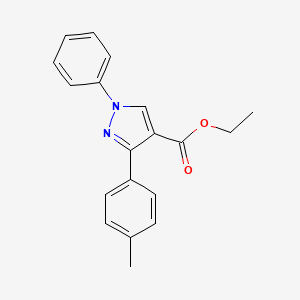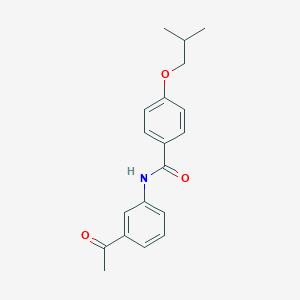![molecular formula C21H23NO2 B5756970 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5756970.png)
1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde is a complex organic compound with the molecular formula C22H25NO2. This compound is characterized by the presence of an indole ring, a phenoxy group, and an aldehyde functional group. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The phenoxyethyl group can be introduced through a nucleophilic substitution reaction, where 2-(2-isopropyl-5-methylphenoxy)ethyl halide reacts with the indole derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-3-carboxylic acid
Reduction: 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-3-methanol
Substitution: Various substituted derivatives depending on the substituent introduced
Scientific Research Applications
1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various receptors and enzymes, influencing biological processes such as cell signaling and gene expression . The phenoxy group may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:
1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-3-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde group.
2-(2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazol-1-yl)ethanol: Contains a benzimidazole ring instead of an indole ring.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-15(2)18-9-8-16(3)12-21(18)24-11-10-22-13-17(14-23)19-6-4-5-7-20(19)22/h4-9,12-15H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYIJAKGEOMJPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCN2C=C(C3=CC=CC=C32)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanethione](/img/structure/B5756903.png)

![N-(3-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B5756912.png)

![2-[(4-fluorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5756925.png)

![N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5756931.png)
![3,5-dimethoxy-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5756932.png)
![(4-chlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5756944.png)
![(2E,2'E)-1,1'-ethane-1,2-diylbis[2-(4-chlorobenzylidene)-1-methylhydrazine]](/img/structure/B5756945.png)
![2-[4-[(6-Nitro-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl]ethanol](/img/structure/B5756955.png)
![(Z)-[AMINO(3-NITROPHENYL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE](/img/structure/B5756966.png)
![4-{[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]carbonyl}morpholine](/img/structure/B5756972.png)
